

# N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide: A Technical Overview

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## Compound of Interest

Compound Name: *N*-(2-hydroxyethyl)-2-nitrobenzenesulfonamide

Cat. No.: B099574

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IUPAC Name: **N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide**

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide**, geared towards researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and draws parallels from closely related compounds to offer insights into its characteristics and potential applications.

## Chemical and Physical Properties

**N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide** is a nitroaromatic organic compound. Its key chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>5</sub> S	[1][2]
Molecular Weight	246.24 g/mol	[2]
IUPAC Name	N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide	[1]
CAS Number	18226-11-4	[2]
Melting Point	83-85 °C	
Appearance	(Not specified, likely a solid at room temperature)	
Solubility	(Not specified)	

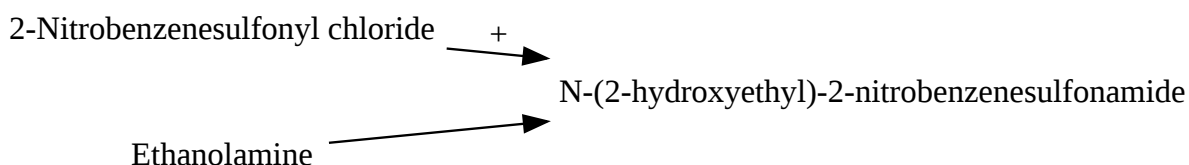
## Synthesis

A detailed experimental protocol for the synthesis of **N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide** is not explicitly available in the reviewed literature. However, the synthesis of nitrobenzenesulfonamides is generally achieved through the reaction of a corresponding nitrobenzenesulfonyl chloride with a primary or secondary amine. Therefore, a plausible synthetic route for **N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide** is the reaction of 2-nitrobenzenesulfonyl chloride with ethanolamine.

## General Experimental Protocol (Hypothetical)

This protocol is adapted from the general synthesis of N-substituted sulfonamides and would require optimization for this specific compound.

Reaction Scheme:



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Caption: General reaction scheme for the synthesis of **N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide**.

Materials:

- 2-Nitrobenzenesulfonyl chloride
- Ethanolamine
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Base (e.g., Triethylamine, Pyridine)
- Hydrochloric acid (for workup)
- Saturated sodium bicarbonate solution (for workup)
- Brine (for workup)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)
- Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzenesulfonyl chloride in the chosen anhydrous solvent.
- Cool the solution in an ice bath (0 °C).
- In a separate flask, prepare a solution of ethanolamine and the base in the same anhydrous solvent.
- Add the ethanolamine solution dropwise to the cooled solution of 2-nitrobenzenesulfonyl chloride with constant stirring.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
- Characterize the purified product by spectroscopic methods (NMR, IR, Mass Spectrometry) and determine its melting point.

## Characterization

Characterization of the final product is crucial to confirm its identity and purity. The following techniques would be employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy would be used to elucidate the structure of the molecule. A  $^1\text{H}$  NMR spectrum for **N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide** is available in the SpectraBase database.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To identify the functional groups present, such as the sulfonyl (S=O), nitro (N-O), hydroxyl (O-H), and N-H groups.
- Melting Point Analysis: To assess the purity of the synthesized compound.

## Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of **N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide** is not readily available in the scientific literature. However, the activities of related compounds, specifically those containing the nitrobenzenesulfonamide moiety or the N-(2-hydroxyethyl) group, can provide insights into its potential pharmacological profile.

### Potential Antimicrobial Activity

Nitroaromatic compounds, as a class, are known to possess antimicrobial properties. Their mechanism of action is often attributed to the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that can damage cellular components like DNA, leading to cell death. While some benzenesulfonate derivatives have shown anticancer activity, the antimicrobial potential of **N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide** warrants investigation.

### Potential Anticancer Activity

Several benzenesulfonate and sulfonamide derivatives have been investigated for their anticancer properties. For instance, some benzenesulfonate scaffolds have demonstrated high anticancer activity and the ability to induce G2/M cell cycle arrest. The cytotoxic effects are often linked to the induction of apoptosis and autophagy. Given these precedents, **N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide** could be a candidate for anticancer screening.

### Potential Anticonvulsant Activity

Derivatives of N-(2-hydroxyethyl)amides have been shown to exhibit anticonvulsant activity. Although **N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide** belongs to a different chemical class (sulfonamide vs. amide), the presence of the N-(2-hydroxyethyl) moiety might confer some neurological activity. However, this is highly speculative and would require experimental validation.

## Signaling Pathways

Due to the lack of specific biological studies on **N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide**, no signaling pathways have been elucidated for this compound. Future research would need to focus on identifying its cellular targets to understand its mechanism of action and the signaling cascades it may modulate.

## Experimental Protocols for Biological Evaluation

Should this compound be investigated for biological activity, the following are examples of key experimental protocols that could be employed.

### Antimicrobial Susceptibility Testing

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

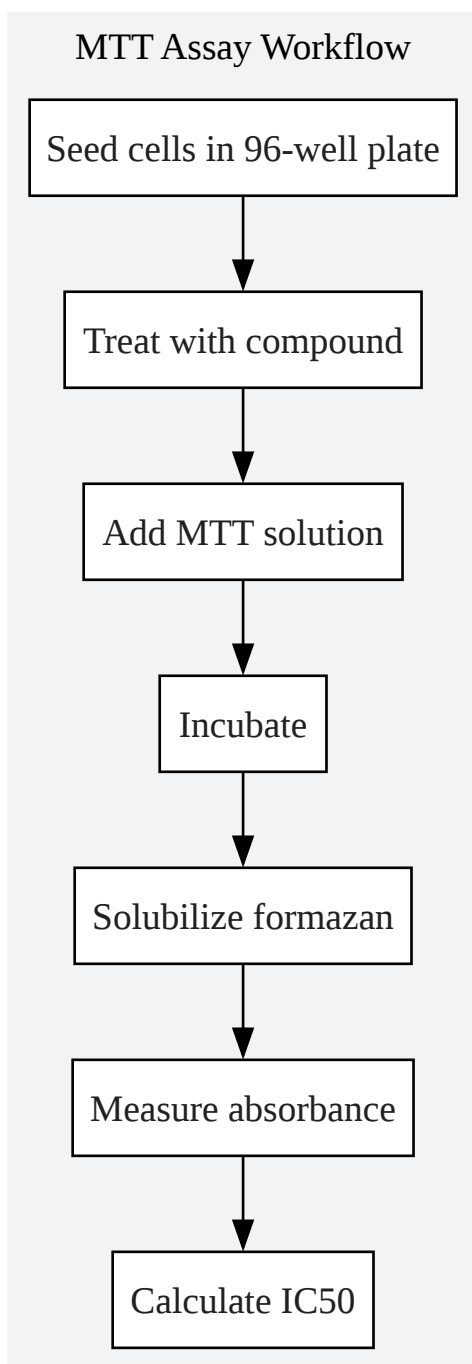
- Prepare a stock solution of **N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.
- Inoculate each well with a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- Include positive (microorganism with no compound) and negative (medium only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

### In Vitro Cytotoxicity Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

- Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

- Treat the cells with various concentrations of **N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide** for a specified duration (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the  $IC_{50}$  value (the concentration of the compound that inhibits 50% of cell growth).



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Caption: Workflow for the in vitro cytotoxicity MTT assay.

## Conclusion



**N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide** is a compound for which fundamental chemical data is available. However, a significant gap exists in the scientific literature regarding its specific synthesis protocols and, more importantly, its biological activities and mechanisms of action. Based on the known properties of related chemical structures, it holds potential for investigation in the fields of antimicrobial and anticancer drug discovery. This technical guide serves as a foundational resource to stimulate and guide future research into this and similar nitrobenzenesulfonamide derivatives. Further experimental validation is essential to unlock the therapeutic potential of this class of compounds.

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## References

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